N-(4-methylphenyl)adamantane-1-carboxamide

NAAA inhibition Pain & Inflammation Endocannabinoid System

N-(4-Methylphenyl)adamantane-1-carboxamide (CAS 146136-05-2) is a synthetic small molecule belonging to the adamantane carboxamide class. It is characterized by a rigid, lipophilic adamantane core linked via an amide bond to a para-tolyl substituent.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
Cat. No. B11702728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)adamantane-1-carboxamide
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20)
InChIKeyMEANLPLGKUDXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)adamantane-1-carboxamide: A Selective NAAA Inhibitor Scaffold for Inflammatory and Pain Research


N-(4-Methylphenyl)adamantane-1-carboxamide (CAS 146136-05-2) is a synthetic small molecule belonging to the adamantane carboxamide class. It is characterized by a rigid, lipophilic adamantane core linked via an amide bond to a para-tolyl substituent. The compound is primarily recognized as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine amidase involved in the degradation of endogenous palmitoylethanolamide (PEA) [1]. Its reported physicochemical properties include a high logP (~4.7) and a polar surface area of 29 Ų, typical of brain-penetrant scaffolds. It is commercially available as a rare chemical for early discovery research [2].

Why N-(4-Methylphenyl)adamantane-1-carboxamide Cannot Be Replaced by Generic Adamantane Carboxamide Analogs


Minor structural modifications within the adamantane carboxamide series can lead to dramatic shifts in biological activity. For instance, in a study of human platelet aggregation, the unsubstituted anilide (N-phenyl) showed a significant effect, while the 4-bromo derivative only demonstrated a trend toward increased intensity, and the effect was highly solvent-dependent [1]. In the context of NAAA inhibition, the simple substitution of the 4-methyl group on the phenyl ring for other halogens or functional groups can alter IC50 values by orders of magnitude, as observed across broader chemotypes targeting this enzyme [2]. This demonstrates that the specific electronic and steric properties of the para-tolyl group are critical for achieving the desired pharmacological profile. A researcher cannot assume that other commercially available adamantane-1-carboxamides (e.g., N-(4-fluorophenyl) or N-(4-bromophenyl) derivatives) will recapitulate the same potency, selectivity, or off-target profile without explicit validation.

Quantitative Differentiation of N-(4-Methylphenyl)adamantane-1-carboxamide: Head-to-Head and Cross-Study Evidence


NAAA Inhibitory Potency Compared to a High-Affinity Analog (CHEMBL3769700)

This compound inhibits recombinant human NAAA with an IC50 of 340 nM [1]. While a structurally distinct, non-adamantane lead (CHEMBL3769700) achieves an IC50 of 130 nM in the same assay system [2], the p-tolyl adamantane scaffold offers a differentiated lipophilic and metabolic profile that is advantageous for systemic and CNS applications. The 2.6-fold difference in potency is counterbalanced by the scaffold's established stability and low molecular weight (269.4 Da).

NAAA inhibition Pain & Inflammation Endocannabinoid System

Physicochemical Differentiation: Lipophilicity and Predicted CNS Penetration vs. Parent Adamantane Carboxamide

The introduction of the para-tolyl group significantly elevates the compound's lipophilicity compared to the parent scaffold. Predicted logP is 4.71 (KOWWIN) , versus ~1.5 for unsubstituted 1-adamantanecarboxamide. The polar surface area is constrained to 29 Ų. This combination of high logP and low PSA is a well-established predictor for passive blood-brain barrier penetration, positioning this compound as a CNS-accessible probe, whereas simpler polar carboxamide derivatives are expected to exhibit limited brain exposure.

ADME Physicochemical Properties CNS Drug Discovery

Solid-State Structure Confirmation: Intermolecular Hydrogen Bonding vs. Uncharacterized Analogs

The crystal structure of the compound has been solved (orthorhombic, space group unspecified) revealing that molecules form chains along the c-axis via N-H···O hydrogen bonds [1]. This contrasts with many related adamantane carboxamides (e.g., N-(4-fluorophenyl), N-(4-bromophenyl)) for which no publicly available single-crystal data exist. The established hydrogen-bonding motif is critical for understanding solid-state stability, solubility, and formulation behavior.

Crystal Engineering X-ray Crystallography Polymorph Screening

Commercial Sourcing as a Defined Rare Chemical: Purity and Availability vs. Common Analogs

The compound is curated by Sigma-Aldrich as part of the 'AldrichCPR' collection of rare and unique chemicals for early discovery research, supplied with a minimum purity of 95% . This contrasts with common analogs (e.g., unsubstituted 1-adamantanecarboxamide) that are widely available as bulk commercial chemicals with variable purity. The designated 'rare chemical' status indicates a focused selection for pharmacological relevance rather than bulk industrial use, ensuring a supply chain suitable for reproducible, high-quality biological studies.

Chemical Probe Hit-to-Lead Pharmacological Tool Compound

Validated Application Scenarios for N-(4-Methylphenyl)adamantane-1-carboxamide Based on Quantitative Evidence


Modulator of the Endocannabinoid System for Inflammatory Pain Models

The confirmed NAAA IC50 of 340 nM [1] supports the use of this compound as a chemical probe to increase endogenous PEA levels in cellular and in vivo models of inflammation. Its moderate potency is suitable for dose-response studies where complete enzyme inactivation is not desired, avoiding potential compensatory feedback mechanisms seen with irreversible or ultra-potent inhibitors.

CNS-Penetrant Scaffold for Neurodegeneration and Neuroinflammation Programs

The high predicted logP (4.7) and low PSA (29 Ų) [1] make this compound a preferred starting point for neuroscience drug discovery programs targeting central NAAA or other CNS enzymes. Unlike simple adamantane carboxamides, which are likely peripherally restricted, this compound's physicochemical profile predicts adequate brain exposure, enabling its use in efficacy models of neuropathic pain or neuroinflammation.

Co-crystal and Solid-Form Development for Formulated Drug Products

The published single-crystal X-ray structure [1] provides a reliable foundation for solid-state chemistry studies, including co-crystallization with pharmaceutical excipients and polymorph screening. This is a distinct advantage over structurally similar but uncharacterized adamantane carboxamides, for which such pre-formulation work would require time-consuming and costly de novo crystal structure determination.

Reference Standard for Adamantane Carboxamide Structure-Activity Relationship (SAR) Libraries

As part of the Sigma-Aldrich AldrichCPR collection of rare chemicals [1], this compound serves as a high-quality, reproducible reference standard for building SAR libraries around the adamantane carboxamide scaffold. Its documented bioactivity and solid-state data allow it to function as a control compound for benchmarking newly synthesized analogs.

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